molecular formula C12H22O3 B14561715 Acetic acid;4,6,6-trimethylbicyclo[2.2.1]heptan-2-ol CAS No. 62034-04-2

Acetic acid;4,6,6-trimethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B14561715
CAS No.: 62034-04-2
M. Wt: 214.30 g/mol
InChI Key: BFMANUDJLPRZKA-UHFFFAOYSA-N
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Description

Acetic acid;4,6,6-trimethylbicyclo[2.2.1]heptan-2-ol, also known as bornyl acetate, is an organic compound with the molecular formula C₁₂H₂₀O₂. It is a bicyclic monoterpene ester that is commonly found in essential oils of various plants, including pine and fir trees. This compound is known for its pleasant, camphor-like aroma and is widely used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4,6,6-trimethylbicyclo[2.2.1]heptan-2-ol typically involves the esterification of borneol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction can be represented as follows:

Borneol+Acetic AcidBornyl Acetate+Water\text{Borneol} + \text{Acetic Acid} \rightarrow \text{Bornyl Acetate} + \text{Water} Borneol+Acetic Acid→Bornyl Acetate+Water

Industrial Production Methods

In industrial settings, the production of bornyl acetate is carried out using similar esterification processes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous distillation to remove water and drive the reaction to completion. The use of catalysts and solvents is carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4,6,6-trimethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a base or acid to yield borneol and acetic acid.

    Oxidation: The compound can be oxidized to form camphor and other oxidation products.

    Reduction: Reduction reactions can convert bornyl acetate back to borneol.

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide or hydrochloric acid under reflux conditions.

    Oxidation: Potassium permanganate or chromic acid in an acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in an inert solvent.

Major Products Formed

    Hydrolysis: Borneol and acetic acid.

    Oxidation: Camphor and other oxidized derivatives.

    Reduction: Borneol.

Scientific Research Applications

Acetic acid;4,6,6-trimethylbicyclo[2.2.1]heptan-2-ol has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of other organic compounds.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

The mechanism of action of acetic acid;4,6,6-trimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammation and pain pathways. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit the growth of pathogens.

Comparison with Similar Compounds

Similar Compounds

    Isobornyl Acetate: A stereoisomer of bornyl acetate with similar chemical properties but different spatial arrangement.

    Camphor: An oxidation product of borneol with a similar camphor-like aroma.

    Borneol: The alcohol precursor used in the synthesis of bornyl acetate.

Uniqueness

Acetic acid;4,6,6-trimethylbicyclo[2.2.1]heptan-2-ol is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its pleasant aroma and versatility in various applications make it a valuable compound in both research and industry.

Properties

CAS No.

62034-04-2

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

acetic acid;4,6,6-trimethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C10H18O.C2H4O2/c1-9(2)6-10(3)4-7(9)8(11)5-10;1-2(3)4/h7-8,11H,4-6H2,1-3H3;1H3,(H,3,4)

InChI Key

BFMANUDJLPRZKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC1(CC2(CC1C(C2)O)C)C

Origin of Product

United States

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